molecular formula C10H12O2 B564745 2-Phenylbutyric Acid-d5 CAS No. 1189708-92-6

2-Phenylbutyric Acid-d5

Cat. No.: B564745
CAS No.: 1189708-92-6
M. Wt: 169.235
InChI Key: OFJWFSNDPCAWDK-ZBJDZAJPSA-N
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Description

2-Phenylbutyric Acid-d5 is an isotopically labeled form of 2-phenylbutyric acid. It is a white crystalline powder with a molecular formula of C10H7D5O2 and a molecular weight of 169.23 g/mol . This compound is widely used in various research applications and is commonly referred to as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylbutyric Acid-d5 can be synthesized through several methods. One common method involves the decarboxylation of γ-phenylethylmalonic acid . Another method includes the carbonation of γ-phenylpropylmagnesium bromide . Additionally, the reduction of β-benzoylpropionic acid with amalgamated zinc and hydrochloric acid or its hydrazone with sodium ethoxide can also be used .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the compound, resulting in the labeled form. The specific industrial processes may vary depending on the manufacturer and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutyric Acid-d5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Phenylbutyric Acid-d5 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of compounds.

    Biology: It is used in metabolic studies to trace the pathways and transformations of phenylbutyric acid in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing phenylbutyric acid.

    Industry: It is used in the development and testing of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 2-Phenylbutyric Acid-d5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical and pharmacological studies, allowing researchers to track the movement and transformation of phenylbutyric acid in different systems. The molecular targets and pathways involved depend on the specific application and study design .

Comparison with Similar Compounds

2-Phenylbutyric Acid-d5 can be compared with other similar compounds, such as:

    2-Phenylbutyric Acid: The non-labeled form of the compound, which has similar chemical properties but lacks the deuterium labeling.

    Phenylacetic Acid: A structurally related compound with a phenyl group attached to an acetic acid moiety.

    Butyric Acid: A simpler carboxylic acid with a four-carbon chain and no phenyl group.

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in research applications .

Properties

IUPAC Name

3,3,4,4,4-pentadeuterio-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWFSNDPCAWDK-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676108
Record name 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189708-92-6
Record name 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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